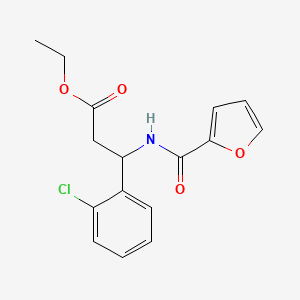![molecular formula C19H20N2O5 B4302122 ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate
Übersicht
Beschreibung
Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate, also known as ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been explored in detail. In
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
Wirkmechanismus
The mechanism of action of ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. This compound may also act on other targets in the inflammatory pathway, such as cytokines and chemokines.
Biochemical and Physiological Effects:
In animal models, ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate has been shown to reduce inflammation and pain. This compound has also been shown to reduce fever and edema, indicating its potential as a treatment for a variety of inflammatory conditions. In addition, ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate has been shown to have low toxicity and good tolerability in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate in lab experiments is its relatively low toxicity and good tolerability in animal models. This compound is also relatively easy to synthesize using the optimized method described above. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate 3-(4-methyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoatephenyl)-3-[(3-nitrobenzoyl)amino]propanoate. One direction is to further explore its mechanism of action, particularly with regards to its potential interactions with other targets in the inflammatory pathway. Another direction is to investigate its potential as a treatment for other inflammatory conditions, such as autoimmune diseases and cancer. Finally, research could be conducted to optimize the synthesis method for this compound, with the goal of improving yields and purity.
Eigenschaften
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-9-7-13(2)8-10-14)20-19(23)15-5-4-6-16(11-15)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUQUNHEFYIJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B4302042.png)

![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B4302047.png)
![ethyl 3-[(1-adamantylcarbonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302060.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302071.png)
![ethyl 3-(2-chlorophenyl)-3-[(phenylacetyl)amino]propanoate](/img/structure/B4302075.png)

![ethyl 3-(2-chlorophenyl)-3-[(3,4-dimethoxybenzoyl)amino]propanoate](/img/structure/B4302086.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(4-ethoxybenzoyl)amino]propanoate](/img/structure/B4302109.png)
![ethyl 3-(4-methylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B4302121.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B4302143.png)
![1-(4-{3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone](/img/structure/B4302148.png)